2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a propargylic ether group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The propargylic ether group could potentially participate in various reactions involving alkynes .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a boron atom connected to two oxygen atoms and a carbon atom, forming the boronic ester. The carbon atom would be part of a propargylic ether group, which would include a triple bond and two ether groups .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The propargylic ether group could potentially undergo reactions involving the alkyne, such as nucleophilic additions or cycloadditions .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of related dioxaborolane compounds has been elucidated through X-ray diffraction, showcasing their orthorhombic lattice structure. This analysis aids in understanding the molecular geometry and potential reactivity of such compounds (Seeger & Heller, 1985).
Catalysis in Organic Synthesis
Research has demonstrated the efficacy of certain dioxaborolane derivatives in catalysis, particularly in enantioselective synthesis. These compounds participate in hydrogen atom transfer and radical-polar crossover mechanisms, contributing to the efficient synthesis of biologically active molecules with high enantioselectivity (Ebisawa et al., 2020).
Polymerization Processes
Dioxaborolane derivatives have been utilized in precision polymerization processes, such as the Suzuki-Miyaura coupling polymerization, to produce polymers with narrow molecular weight distributions and high regioregularity. This application is crucial for the development of materials with specific optical and electronic properties (Yokozawa et al., 2011).
Surface Chemistry and Tribology
The surface chemistry of similar dioxaborolane compounds on metal surfaces has been studied, revealing their potential to form protective layers that could enhance the tribological properties of materials. Such studies are important for the development of lubricants and coatings that reduce wear and friction in mechanical systems (Miller et al., 2012).
Chemical Modifications and Functionalization
Research into the chemical behavior of dioxaborolane derivatives under different conditions provides insights into their reactivity and potential for modification. This knowledge is instrumental in synthesizing new compounds with targeted functional groups for use in various chemical and pharmaceutical applications (Spencer et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
2-(3,3-diethoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWJFVQGZCAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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